柠檬酸酐

描述

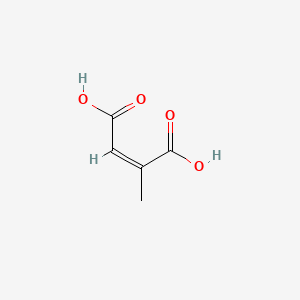

Citraconic acid is an organic compound with the formula CH3C2H(CO2H)2. It is a white solid and the alkene is cis . The related trans alkene is called mesaconic acid . It is one of the pyrocitric acids formed upon the heating of citric acid .

Synthesis Analysis

Citraconic acid can be produced, albeit inefficiently, by oxidation of xylene and methylbutanols . In the laboratory, citraconic acid can be produced by thermal isomerization of itaconic acid anhydride to give citraconic anhydride, which can be hydrolyzed to citraconic acid . The required itaconic acid anhydride is obtained by dry distillation of citric acid .Molecular Structure Analysis

The molecular formula of Citraconic acid is C5H6O4 . The IUPAC Standard InChI is InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2- .Chemical Reactions Analysis

Citraconic acid is one of the pyrocitric acids formed upon the heating of citric acid . It can be produced by oxidation of xylene and methylbutanols . The acid displays the unusual property of spontaneously forming the anhydride, which, unlike maleic anhydride, is a liquid at room temperature .Physical And Chemical Properties Analysis

Citraconic acid is a white solid . It has a molar mass of 130.099 g·mol−1 . It forms monoclinic crystals and is freely soluble in water . The density of Citraconic acid is 1.62 g/cm3 .科学研究应用

Pharmaceuticals

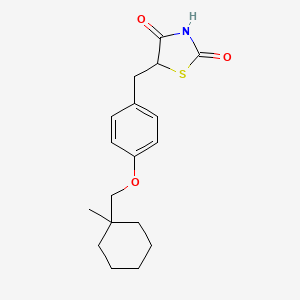

Citraconic acid is an important raw material and intermediate used in organic synthesis, particularly in the pharmaceutical industry . It can be used in the production of various drugs due to its dicarboxylic acid properties .

Agrochemicals

In the field of agrochemicals, Citraconic acid serves as a valuable intermediate. Its unique chemical structure can be leveraged in the synthesis of a variety of agrochemical products .

Dyestuff Fields

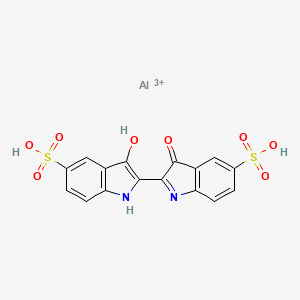

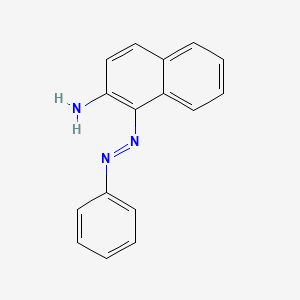

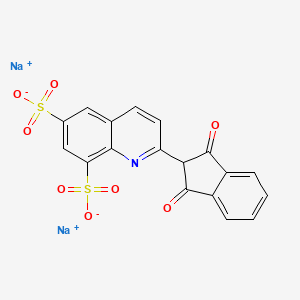

Citraconic acid is also used in dyestuff fields. It can be used in the production of dyes and pigments, contributing to the coloration process .

Antioxidant Properties

Research has shown that Citraconic acid has antioxidant properties. It can activate the NRF2 pathway, which controls anti-oxidative processes that can protect cells from harmful influences .

Anti-inflammatory Properties

Citraconic acid has been found to have anti-inflammatory properties. It can inhibit the signaling cascades of type 1 interferons, thereby reducing proinflammatory cytokines and chemokines .

Virus Inhibition

Citraconic acid has been shown to inhibit the release of flu viruses from human cells. This makes it a potential candidate for the development of antiviral drugs .

安全和危害

Citraconic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Citraconic acid has attracted much attention as a biobased building block chemical . It is predicted that the annual market for Citraconic acid will exceed 410,000 tons by 2020 . It has a strong potential to replace petroleum-based methylacrylic acid in industry which will create a huge market for Citraconic acid .

作用机制

Citraconic acid is an organic compound with the formula CH3C2H(CO2H)2 . It is one of the isomeric dicarboxylic acids produced by the distillation of citric acid, or as metabolites by microorganisms .

Target of Action

The primary target of citraconic acid is the Fumarate reductase flavoprotein subunit . This protein plays a crucial role in the citric acid cycle, a key metabolic pathway in cells.

Mode of Action

It is known that citraconic acid interacts with its target protein, potentially influencing its function and the metabolic processes it is involved in .

Biochemical Pathways

Citraconic acid is involved in the citric acid cycle, a fundamental biochemical pathway in cells. This pathway is responsible for the oxidation of acetyl-CoA to CO2 and H2O, producing ATP, the cell’s main energy currency .

Pharmacokinetics

Given its small size and solubility in water , it is likely to be readily absorbed and distributed in the body.

Result of Action

Given its involvement in the citric acid cycle, it is likely to influence cellular energy production and other metabolic processes .

Action Environment

The action of citraconic acid can be influenced by various environmental factors. For example, its stability and efficacy may be affected by pH, temperature, and the presence of other molecules

属性

IUPAC Name |

(Z)-2-methylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGQIOMVPPMNR-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28259-97-4 | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28259-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601019903 | |

| Record name | Citraconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

783.0 mg/mL | |

| Record name | Citraconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Citraconic acid | |

CAS RN |

498-23-7, 7407-59-2 | |

| Record name | Citraconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citraconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-butenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007407592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citraconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citraconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-2-butenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RQ6CXO9KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 94 °C | |

| Record name | Citraconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

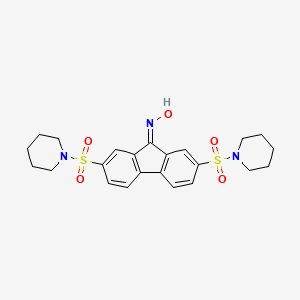

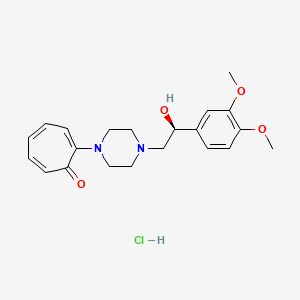

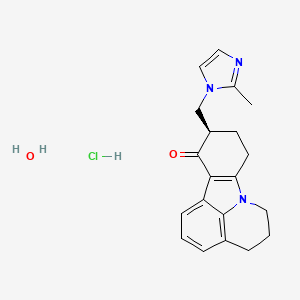

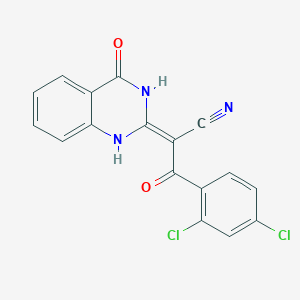

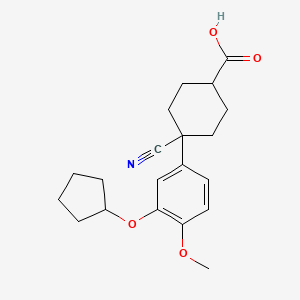

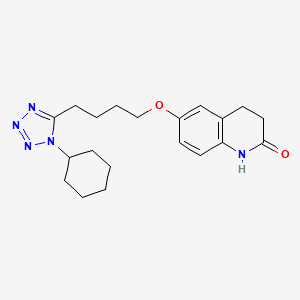

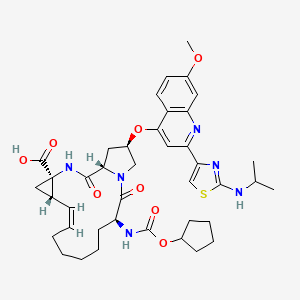

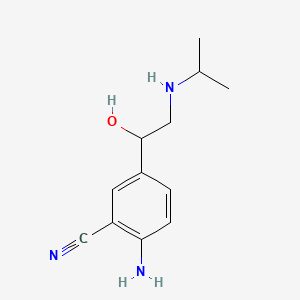

Feasible Synthetic Routes

Q & A

Q1: What is Citraconic Acid?

A: Citraconic Acid, also known as (Z)-2-Methylbut-2-enedioic acid, is an organic compound with the formula CH3C(COOH)=CHCOOH. It is a white crystalline solid that is soluble in water. []

Q2: How does Citraconic Acid interact with biological systems?

A: While the provided research doesn't delve into specific biological targets of Citraconic Acid, one study investigated its potential to influence protein glycation. Results showed that Citraconic Acid, unlike Oxalic Acid, did not exhibit enhanced enzyme activity in systems containing sugars, suggesting a lack of significant interaction with the glycation process under those specific conditions. []

Q3: Can Citraconic Acid act as a chemoreceptor antagonist?

A: Yes, research has shown that Citraconic Acid, along with Methylsuccinic Acid, can act as antagonists to the CtpM chemoreceptor. Although these acids can bind to CtpM, they do not elicit a chemotactic response. Instead, they compete with agonists like Malic Acid, Bromosuccinic Acid, and Citramalic Acid, thereby reducing the chemotactic response towards Malate. []

Q4: What is the molecular formula and weight of Citraconic Acid?

A: The molecular formula of Citraconic Acid is C5H6O4, and its molecular weight is 130.09 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Citraconic Acid?

A: Citraconic Acid and its derivatives are often characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), and mass spectrometry (MS). These techniques help determine the structure, purity, and composition of the compound and its derivatives. [, ]

Q6: What are the applications of Citraconic Acid in material science?

A6: Citraconic Acid is used in various material science applications:

- Hydrogels: It serves as a monomer in the synthesis of pH-responsive hydrogels. These hydrogels exhibit controllable swelling properties based on the pH of the surrounding environment, making them suitable for applications like drug delivery and wound dressings. [, , , , ]

- Polymer Modification: Citraconic Acid is employed to modify polymers like ethylene-propylene-diene terpolymer (EPDM) through melt grafting. This process enhances the material's mechanical properties, such as tensile strength and compression set resistance. [, , ]

Q7: How does the presence of a methyl group in Citraconic Acid affect its properties compared to similar compounds?

A: The methyl group in Citraconic Acid influences its stereoregularity and hydrogen bonding capabilities compared to compounds like Acrylic/Maleic Acid copolymers. This difference impacts its performance in specific applications, such as in self-cured dental glass ionomer cement, where the hindered hydrogen bonding contributes to delayed gel formation. []

Q8: What is the role of Citraconic Acid in the production of Itaconic Acid?

A: Citraconic Acid serves as an intermediate in the production of Itaconic Acid from Succinic Acid. The process involves isomerization of Citraconic Acid to Itaconic Acid at elevated temperatures. This step is crucial in achieving high overall yields by enabling the recycling of unreacted species and byproducts. []

Q9: Can Citraconic Acid be used to synthesize other valuable compounds?

A9: Yes, Citraconic Acid is a versatile building block for synthesizing various compounds. For example:

- Thiopyrano[2,3-d][1,3]thiazole Derivatives: It is used in tandem acylation-hetero-Diels–Alder reactions to synthesize novel thiopyrano[2,3-d][1,3]thiazole derivatives, potentially valuable in medicinal chemistry. []

- Bicyclic Pyrrolidines: Citraconic anhydride reacts with aryl aldimines of α-amino acid methyl esters to yield bicyclic pyrrolidines in a regiospecific manner, showcasing its utility in heterocyclic chemistry. []

Q10: Have computational methods been used to study Citraconic Acid?

A: Yes, computational chemistry tools have been employed to study Citraconic Acid. One study used density functional theory (DFT) to investigate the adsorption of Citraconic Acid and other carboxyl-containing monomers on the surface of calcium silicate (C3S). The findings revealed that Citraconic Acid exhibits strong adsorption energy on C3S, offering insights into its potential role in cement hydration. []

Q11: Are there any studies on the protonation of Citraconic Acid using computational methods?

A: Yes, a study investigated the protonation of Citraconic Acid in Perchloric Acid media using UV spectroscopy and computational methods like AM1 and PM3 semiempirical calculations. The study confirmed the protonation process and explored potential protonation sites within the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。